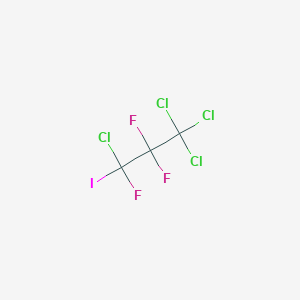
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane is a halogenated organic compound with the molecular formula C₃HCl₄F₃I It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane typically involves the halogenation of a suitable precursor. One common method involves the reaction of 1-chloro-3,3,3-trifluoropropane with iodine and a halogenating agent under controlled conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, typically around 100°C, for an extended period, such as 36 hours .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification of the final product is achieved through distillation and other separation techniques.
化学反应分析
Types of Reactions
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield compounds with different halogen atoms, while reduction and oxidation reactions can lead to various degrees of halogenation and oxidation states.
科学研究应用
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with biological molecules, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Similar in structure but lacks the iodine atom.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains an additional fluorine atom.
1,1,2,2-Tetrafluoro-3-iodopropane: Different halogenation pattern with fewer chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane is unique due to the combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such a combination of halogens is required.
属性
IUPAC Name |
1,1,1,3-tetrachloro-2,2,3-trifluoro-3-iodopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F3I/c4-2(5,6)1(8,9)3(7,10)11 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKSKTAVRQMAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(C(Cl)(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70840197 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70840197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-32-8 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,2,3-trifluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70840197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
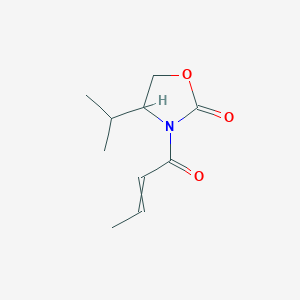
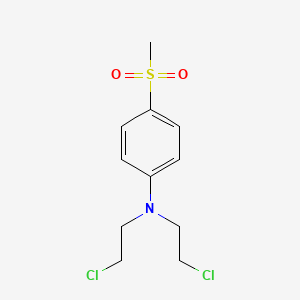
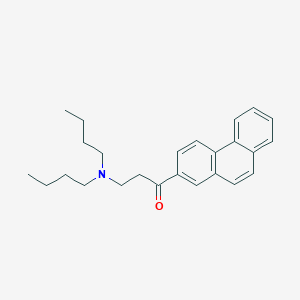
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
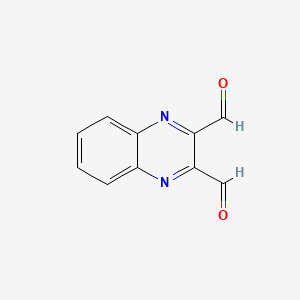
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)

![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
